Methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. It belongs to the class of heterocyclic compounds, which are characterized by the presence of rings containing atoms other than carbon, such as nitrogen and sulfur. This compound features a pyrroloquinoxaline core and a benzothiophene moiety, both of which are known for their significant pharmacological properties.
This compound is synthesized through multi-step organic reactions involving various reagents and conditions. It can be found in chemical databases and suppliers like Sigma-Aldrich and BenchChem, which provide detailed descriptions and synthesis methods for related compounds.
Methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is classified under:
The synthesis of methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves several key steps:
The molecular structure of methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be described as follows:
| Property | Data |
|---|---|
| Molecular Formula | C21H19FN4O2 |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | Methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
| InChI Key | PHCZCQTVNXQXPW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)F)N |
The structure showcases a complex arrangement with multiple rings and functional groups that contribute to its biological activity .
Methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions:
The reactions typically require specific conditions:
The mechanism of action for methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site of the enzyme. This inhibition can block substrate access and lead to various biological effects including anti-cancer and anti-inflammatory activities .
The physical properties include:
Key chemical properties include:
Analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm the identity and purity of the synthesized compound .
Methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has potential applications in scientific research due to its biological activity. It may serve as:
The compound's unique structure contributes to its potential efficacy in various therapeutic areas .
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7